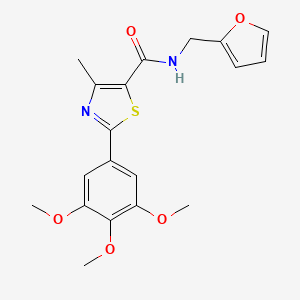

N-(2-furylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC14998729

Molecular Formula: C19H20N2O5S

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H20N2O5S |

|---|---|

| Molecular Weight | 388.4 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C19H20N2O5S/c1-11-17(18(22)20-10-13-6-5-7-26-13)27-19(21-11)12-8-14(23-2)16(25-4)15(9-12)24-3/h5-9H,10H2,1-4H3,(H,20,22) |

| Standard InChI Key | RIQIWHPJIQNPCI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCC3=CC=CO3 |

Introduction

N-(2-furylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound belonging to the thiazole family. This compound is characterized by its unique molecular structure, which integrates a thiazole ring substituted with a furan moiety and a trimethoxyphenyl group. Such structural features make it a candidate of interest in medicinal chemistry for potential pharmacological applications.

Molecular Formula and Key Features

-

Molecular Formula: C17H18N2O4S

-

Key Functional Groups:

-

Thiazole ring: Known for its bioactivity in various pharmaceutical agents.

-

Trimethoxyphenyl group: Commonly associated with enhanced lipophilicity and potential biological activity.

-

Furylmethyl substituent: Contributes to the compound's aromaticity and potential reactivity.

-

Synthesis

The synthesis of N-(2-furylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions. A general pathway includes:

-

Formation of the thiazole ring: Reacting a suitable thiourea derivative with α-haloketones.

-

Introduction of the trimethoxyphenyl group: Employing electrophilic aromatic substitution or coupling reactions.

-

Attachment of the furan moiety: Using nucleophilic substitution or condensation reactions.

The synthetic route requires careful optimization of reaction conditions (e.g., temperature, solvent choice) to achieve high yields and purity.

Potential Applications

-

Anticancer Activity:

-

Antimicrobial Properties:

-

Anti-inflammatory Potential:

Analytical Characterization

The compound is typically characterized using advanced spectroscopic techniques:

-

NMR Spectroscopy (¹H and ¹³C):

-

Provides detailed information about hydrogen and carbon environments within the molecule.

-

-

Mass Spectrometry (LC-MS):

-

Confirms molecular weight and purity.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups such as carbonyls and aromatic rings.

-

Challenges and Future Research Directions

-

Optimization of Biological Activity:

-

Structural modifications could enhance selectivity toward specific biological targets.

-

Exploration of additional substituents on the thiazole or phenyl rings may improve efficacy.

-

-

Pharmacokinetics and Toxicology:

-

Studies are needed to evaluate absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

-

-

Synthetic Scalability:

-

Developing cost-effective and environmentally friendly synthetic routes is critical for large-scale production.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume